molecular formula C25H17N7 B13982385 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

Cat. No.: B13982385
M. Wt: 415.4 g/mol
InChI Key: HEDAUIXNFZMILW-UHFFFAOYSA-N
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Description

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps :

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

    Attachment of the Pyridin-2-ylmethylamino Group: This step involves the reaction of the quinazoline intermediate with pyridin-2-ylmethylamine under basic conditions.

    Formation of the Pyrimidine Ring:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile stands out due to its unique combination of a quinazoline core, phenyl group, and pyrimidine ring, which confer distinct chemical and biological properties. Its ability to selectively inhibit potassium channels with minimal off-target effects makes it a promising candidate for further research and development .

Properties

Molecular Formula

C25H17N7

Molecular Weight

415.4 g/mol

IUPAC Name

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile

InChI

InChI=1S/C25H17N7/c26-13-22-28-14-18(15-29-22)24-31-21-11-6-10-20(17-7-2-1-3-8-17)23(21)25(32-24)30-16-19-9-4-5-12-27-19/h1-12,14-15H,16H2,(H,30,31,32)

InChI Key

HEDAUIXNFZMILW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=C(N=C5)C#N

Origin of Product

United States

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